Cas no 1461869-07-7 (3-(2-amino-5-methylphenyl)sulfanylpropanoic acid)

3-(2-amino-5-methylphenyl)sulfanylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- Propanoic acid, 3-[(2-amino-5-methylphenyl)thio]-
- 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid
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- Inchi: 1S/C10H13NO2S/c1-7-2-3-8(11)9(6-7)14-5-4-10(12)13/h2-3,6H,4-5,11H2,1H3,(H,12,13)
- InChI Key: MSVMMVVOLSXVTI-UHFFFAOYSA-N
- SMILES: C(O)(=O)CCSC1=CC(C)=CC=C1N
3-(2-amino-5-methylphenyl)sulfanylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-135412-2.5g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 2.5g |
$1370.0 | 2023-05-25 | ||
Enamine | EN300-135412-0.1g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 0.1g |
$615.0 | 2023-05-25 | ||
Enamine | EN300-135412-0.5g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 0.5g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-135412-5.0g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 5g |
$2028.0 | 2023-05-25 | ||
Enamine | EN300-135412-10000mg |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 10000mg |
$3007.0 | 2023-09-30 | ||
Enamine | EN300-135412-250mg |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 250mg |
$642.0 | 2023-09-30 | ||
Enamine | EN300-135412-1.0g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 1g |
$699.0 | 2023-05-25 | ||
Enamine | EN300-135412-0.05g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 0.05g |
$587.0 | 2023-05-25 | ||
Enamine | EN300-135412-0.25g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 0.25g |
$642.0 | 2023-05-25 | ||
Enamine | EN300-135412-10.0g |
3-[(2-amino-5-methylphenyl)sulfanyl]propanoic acid |
1461869-07-7 | 10g |
$3007.0 | 2023-05-25 |
3-(2-amino-5-methylphenyl)sulfanylpropanoic acid Related Literature
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
Additional information on 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid
Introduction to 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid (CAS No. 1461869-07-7)
3-(2-amino-5-methylphenyl)sulfanylpropanoic acid, identified by its Chemical Abstracts Service (CAS) number 1461869-07-7, is a specialized organic compound with significant potential in the field of pharmaceutical research and development. This compound belongs to the class of sulfanyl-substituted carboxylic acids, featuring a unique structural framework that positions it as a valuable intermediate in synthetic chemistry and drug design. The presence of both amino and sulfanyl functional groups makes it a versatile building block for further chemical modifications, enabling the creation of novel molecules with tailored biological activities.
The molecular structure of 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid consists of a propionic acid backbone linked to a phenyl ring substituted with an amino group at the 2-position and a sulfanyl group at the 5-position. This arrangement confers distinct chemical and pharmacological properties, making it a subject of interest in medicinal chemistry. The compound's ability to interact with biological targets through hydrogen bonding, ionic interactions, and hydrophobic effects suggests its utility in developing therapeutic agents targeting various diseases.
In recent years, there has been growing interest in sulfanyl-containing compounds due to their demonstrated efficacy in modulating biological pathways. Research has highlighted the role of such molecules in inhibiting enzymes, binding to receptors, and influencing cellular processes. For instance, derivatives of sulfanylpropanoic acids have been explored for their potential in anti-inflammatory and anticancer applications. The specific substitution pattern of 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid may contribute to its unique pharmacokinetic profile, enhancing its suitability for drug development.
The synthesis of 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid involves multi-step organic reactions, typically starting from readily available aromatic precursors. The introduction of the amino group at the 2-position and the sulfanyl group at the 5-position requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for research purposes.
One of the key areas where 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid shows promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By designing molecules that specifically target kinases, researchers aim to develop treatments that can modulate these pathways effectively. The structural features of 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid, particularly its sulfanyl group, may facilitate interactions with kinase active sites, making it a valuable scaffold for inhibitor design.
Furthermore, the compound's potential extends to other therapeutic areas such as neurology and immunology. Studies have indicated that sulfanyl-containing compounds can interact with neurotransmitter receptors and immune system components, suggesting their role in modulating neurological disorders and immune responses. The presence of both amino and carboxylic acid functionalities allows for further derivatization, enabling the creation of analogs with enhanced binding affinity or selectivity.
The pharmacological evaluation of 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid has been accompanied by computational studies to predict its interactions with biological targets. Molecular docking simulations have been particularly useful in identifying potential binding modes within target proteins, providing insights into its mechanism of action. These computational approaches complement experimental studies, allowing researchers to optimize the compound's structure for improved efficacy.
In conclusion, 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid (CAS No. 1461869-07-7) represents a promising candidate for pharmaceutical applications due to its unique structural features and functional groups. Its synthesis remains an area of active research, with ongoing efforts aimed at improving yield and scalability. The compound's potential in modulating biological pathways underscores its importance as a building block for drug discovery. As research continues to uncover new therapeutic targets and mechanisms, 3-(2-amino-5-methylphenyl)sulfanylpropanoic acid is poised to play a significant role in the development of next-generation therapeutics.
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